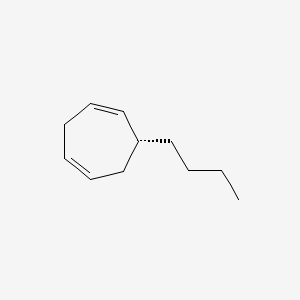

(R)-6-Butyl-1,4-cycloheptadiene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-6-Butyl-1,4-cycloheptadiene is an organic compound characterized by a seven-membered ring with two double bonds and a butyl group attached to the sixth carbon

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-6-Butyl-1,4-cycloheptadiene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptadiene ring. The reaction conditions often include elevated temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of ®-6-Butyl-1,4-cycloheptadiene may involve large-scale Diels-Alder reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and high yields. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: ®-6-Butyl-1,4-cycloheptadiene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated cycloheptane derivatives. Common reducing agents include hydrogen gas with a palladium catalyst.

Substitution: The butyl group can be substituted with other functional groups through reactions with halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst under high pressure.

Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.

Major Products:

Oxidation: Epoxides, ketones.

Reduction: Saturated cycloheptane derivatives.

Substitution: Halogenated or nucleophile-substituted cycloheptadiene derivatives.

Applications De Recherche Scientifique

®-6-Butyl-1,4-cycloheptadiene has several applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of ®-6-Butyl-1,4-cycloheptadiene involves its interaction with molecular targets through its double bonds and butyl group. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical transformations. The specific pathways and targets depend on the type of reaction and the conditions employed.

Comparaison Avec Des Composés Similaires

Cycloheptadiene: Lacks the butyl group, making it less hydrophobic.

Cyclooctadiene: Has an additional carbon in the ring, altering its reactivity and physical properties.

Cyclohexadiene: Smaller ring size, leading to different chemical behavior.

Uniqueness: ®-6-Butyl-1,4-cycloheptadiene is unique due to its specific ring size and the presence of a butyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Activité Biologique

(R)-6-Butyl-1,4-cycloheptadiene is a bicyclic compound known for its unique structural properties and potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and natural product research due to its promising pharmacological effects and applications in organic synthesis.

Chemical Structure and Properties

This compound is characterized by a cycloheptadiene framework with a butyl substituent at the 6-position. This structural configuration influences its chemical reactivity and biological interactions. The compound's molecular formula is C11H18, and it features a unique arrangement that enhances its solubility and interaction profiles compared to other similar compounds.

Structural Comparison

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 1,3-Cyclohexadiene | Cyclic Diene | Less reactive; no substituents |

| 1,3-Cyclopentadiene | Cyclic Diene | Highly reactive; used in Diels-Alder reactions |

| 2-Methyl-1,3-cyclohexadiene | Substituted Cyclohexadiene | Additional methyl group affecting reactivity |

| 2-Methyl-1,3-cyclopentadiene | Substituted Cyclopentadiene | Similar reactivity but smaller ring size |

| This compound | Substituted Cycloheptadiene | Unique butyl substituent influencing biological activity |

Biological Activity

Research indicates that this compound exhibits notable biological activities. It has been identified in various studies focusing on natural products and pharmacological diversity, suggesting potential therapeutic applications. Key findings from the literature include:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. For instance, it has been isolated from marine algae such as Dictyota dichotoma and Dictyopteris divaricata, which are known for their bioactive compounds .

- Pharmacological Potential : The compound's derivatives have demonstrated promise in various biological assays. However, specific mechanisms of action remain under investigation. Its structural features may facilitate interactions with biological targets, leading to diverse pharmacological effects.

Case Studies

- Antimicrobial Activity : A study investigating the essential oils from Onosma sieheana reported the antimicrobial effects of this compound. The essential oil exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a natural antimicrobial agent .

- Natural Product Research : Research on marine-derived compounds has identified this compound as a significant contributor to the bioactivity of certain algal extracts. These findings suggest its role in ecological interactions and potential therapeutic uses in human health .

While the exact mechanisms through which this compound exerts its biological effects are not fully elucidated, several hypotheses exist:

- Interaction with Biological Targets : The compound's unique structure may allow it to interact effectively with enzymes or receptors involved in various biological processes.

- Electrophilic and Nucleophilic Reactivity : Interaction studies involving this compound have focused on its reactivity with various electrophiles and nucleophiles. Understanding these interactions is crucial for optimizing reaction conditions in synthetic applications.

Propriétés

Numéro CAS |

33156-91-1 |

|---|---|

Formule moléculaire |

C11H18 |

Poids moléculaire |

150.26 g/mol |

Nom IUPAC |

(6R)-6-butylcyclohepta-1,4-diene |

InChI |

InChI=1S/C11H18/c1-2-3-8-11-9-6-4-5-7-10-11/h4,6-7,10-11H,2-3,5,8-9H2,1H3/t11-/m1/s1 |

Clé InChI |

IRKYSUMPMNRVDS-LLVKDONJSA-N |

SMILES isomérique |

CCCC[C@@H]1CC=CCC=C1 |

SMILES canonique |

CCCCC1CC=CCC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.